![molecular formula C14H17BN2O4 B2988690 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester CAS No. 1454814-36-8](/img/structure/B2988690.png)
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester
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Overview
Description
“4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester” is a chemical compound with the molecular formula C14H17BN2O4 . It has a molecular weight of 288.11 g/mol . The compound is also known by other names such as “3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,5-dihydro-1,2,4-oxadiazol-5-one” and "MFCD24039940" .
Molecular Structure Analysis
The compound has a complex structure that includes a 1,2,4-oxadiazol ring attached to a phenyl group, which is further attached to a boronic acid pinacol ester group . The InChI representation of the molecule isInChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-5-9(6-8-10)11-16-12(18)19-17-11/h5-8H,1-4H3,(H,16,17,18)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.11 g/mol . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound is 288.1281372 g/mol . The topological polar surface area of the compound is 69.2 Ų . The compound has a heavy atom count of 21 .Scientific Research Applications
Antibacterial Activity
The compound has been used in the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid, which has shown promising antibacterial activity .
Organic Synthesis
The compound is an important intermediate in organic synthesis. It’s used in the protection of diols, asymmetric synthesis of amino acids, and in Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibitors
Boric acid compounds, like this one, are often used as enzyme inhibitors in drug research .
Anticancer Drugs
The compound can be used in the design of anticancer drugs. For instance, enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boric acid compounds are used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Antimalarial and HIV-1 Protease Inhibitory Activities
The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .
Synthesis of Biologically Active Compounds
The compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib .
Mechanism of Action
Target of Action
The compound “4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester” is a derivative of 1,2,4-oxadiazole . The derivatives of 1,2,4-oxadiazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit antitumor activity by inhibiting certain enzymes, leading to the prevention of dna synthesis .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad range of biological activities .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-5-9(6-8-10)11-16-12(18)19-17-11/h5-8H,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYBXGRYCKDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester |
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